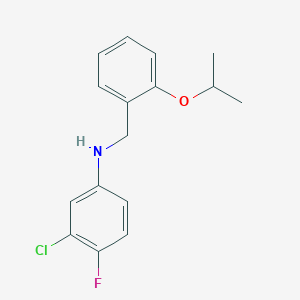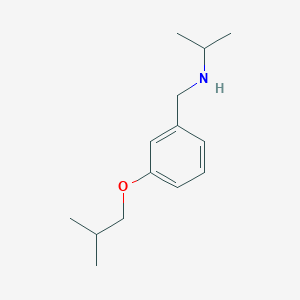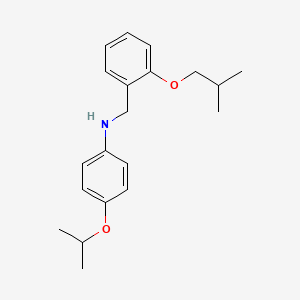![molecular formula C9H10ClF3N2O B1451711 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol CAS No. 1040006-07-2](/img/structure/B1451711.png)
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol
概要
説明
The compound “3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol” is an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position. The 2-position of the pyridine ring is connected to a propyl chain with an amino group at the 3-position and a hydroxyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, which contributes to its aromaticity. The electronegative chlorine and fluorine atoms would create polar bonds, leading to regions of partial positive and negative charges within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring could undergo electrophilic substitution reactions, while the amino and hydroxyl groups could participate in various reactions such as condensation or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar bonds would likely make the compound polar, potentially soluble in polar solvents, and may have a significant impact on its boiling and melting points .科学的研究の応用
Agrochemical Industry
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol: and its derivatives are primarily used in the agrochemical industry for the protection of crops from pests. The trifluoromethylpyridine (TFMP) moiety, which is part of this compound, has been identified as a key structural element in active ingredients for agrochemicals . The unique combination of the physicochemical properties of the fluorine atom with the pyridine ring contributes to the biological activity of these compounds.
Pharmaceutical Applications
Several pharmaceutical products contain the TFMP moiety due to its beneficial properties. The derivatives of TFMP have been incorporated into pharmaceuticals that have received market approval, and many more are undergoing clinical trials . The presence of fluorine atoms often enhances the biological activity and stability of these drugs.
Veterinary Medicine
In veterinary medicine, TFMP derivatives are utilized in medications for animals. These compounds have been approved for use in veterinary products, indicating their safety and efficacy in treatments for various animal health issues .
Synthesis of Intermediates
The compound is used in the synthesis of chemical intermediates. These intermediates are crucial for producing various fluorinated organic chemicals, which are increasingly important in research and industrial applications .
Development of Functional Materials
The development of functional materials, especially in the fields of electronics and advanced materials, often involves the use of fluorinated compounds. The TFMP derivatives serve as building blocks for creating materials with unique properties .
Environmental Impact Studies
Studies have shown that metabolites of fungicides containing TFMP structures, such as 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid, can cause growth disorders in plants like Vitis vinifera . This highlights the importance of environmental impact assessments when using such compounds in agriculture.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O/c10-7-4-6(9(11,12)13)5-15-8(7)14-2-1-3-16/h4-5,16H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLJBBBOBFVMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)

![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)


![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)

![N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1451647.png)
![5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine](/img/structure/B1451649.png)
